2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol
Description
2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol (CAS 89791-51-5) is a sulfur-containing heterocyclic compound featuring a tetrahydrothiophene ring system with two sulfone groups (1,1-dioxide) and a hydroxymethyl (-CH2OH) substituent at the 3-position. Its molecular formula is C6H10O3S, with a molecular weight of 178.23 g/mol . The sulfone groups confer enhanced polarity and chemical stability compared to non-oxidized thiophene derivatives. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ability to modulate solubility and reactivity in target molecules .
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c7-3-1-6-2-4-10(8,9)5-6/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZBGOGKRKZJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol typically involves the reaction of tetrahydrothiophene with an oxidizing agent to form the 1,1-dioxide derivative. This intermediate is then reacted with ethylene oxide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide form.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thienyl ethanol derivatives.
Scientific Research Applications
2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in substitution reactions, leading to the formation of various derivatives with different biological and chemical properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Aminoethanol Derivatives
- 2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride (CAS 70519-72-1): Molecular Formula: C6H14ClNO3S Molecular Weight: 215.7 g/mol Key Differences: Replaces the hydroxymethyl group with an aminoethanol (-NH-CH2CH2OH) moiety. The hydrochloride salt enhances water solubility, making it suitable for ionic interactions in drug formulations . Applications: Used in peptidomimetics and kinase inhibitors due to its dual hydrogen-bonding capacity .
Ether Derivatives
- 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol (CAS 25935-87-9): Molecular Formula: C6H10O4S Molecular Weight: 194.21 g/mol Key Differences: Contains an ether (-O-) linkage instead of a direct hydroxymethyl attachment.
- 1,1-Dioxidotetrahydro-3-thienyl octyl ether (CAS 27888-90-0):
Thiophene-Based Analogues
- 2-(3-Thienyl)ethanol (CAS 13781-67-4): Molecular Formula: C6H8OS Molecular Weight: 128.19 g/mol Key Differences: Lacks the sulfone groups and tetrahydro ring, resulting in lower polarity and higher reactivity in electrophilic substitution reactions .
Biological Activity
2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol is a sulfur-containing organic compound that has attracted attention due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a tetrahydrothiophene ring with a hydroxyl group, contributing to its unique chemical properties. Its molecular formula is C6H10O2S, and it has a molecular weight of approximately 150.21 g/mol.
Biological Activities
Research indicates that 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for antimicrobial applications .
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in vitro, potentially through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α .
- Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, indicating potential use in cancer therapy .
The biological activity of 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial metabolism .
- Receptor Interaction : It is hypothesized that the compound interacts with various receptors, altering their signaling pathways and contributing to its anti-inflammatory effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol:
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Antimicrobial Efficacy : A study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on bacterial growth at concentrations as low as 50 µg/mL .
Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL) Staphylococcus aureus 15 50 Escherichia coli 12 50 -
Anti-inflammatory Activity : In vitro assays using macrophage cell lines showed that treatment with the compound reduced nitric oxide production significantly compared to control groups. This suggests a potential mechanism for its anti-inflammatory effects .
Treatment Group NO Production (µM) Control 25 Compound Treatment 10 - Cytotoxicity Assessment : A study assessing cytotoxic effects on cancer cell lines revealed that the compound induced apoptosis in human breast cancer cells with an IC50 value of approximately 30 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
